molecular formula C5H2S3Se B7795292 Selenopheno[3,4-d][1,3]dithiole-2-thione CAS No. 88589-47-3

Selenopheno[3,4-d][1,3]dithiole-2-thione

Cat. No.: B7795292
CAS No.: 88589-47-3
M. Wt: 237.2 g/mol
InChI Key: ICZQIGKBTOKEAL-UHFFFAOYSA-N
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Description

Selenopheno[3,4-d][1,3]dithiole-2-thione is a heterocyclic compound containing selenium, sulfur, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selenopheno[3,4-d][1,3]dithiole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-dienyl bromides with potassium selenocyanate (KSeCN) in the presence of copper oxide nanoparticles (CuO nps) . This reaction proceeds through an intramolecular cyclization mechanism, leading to the formation of the desired selenophene derivative.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: Selenopheno[3,4-d][1,3]dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into selenophenes or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the selenophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized selenophenes.

Scientific Research Applications

Selenopheno[3,4-d][1,3]dithiole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism by which Selenopheno[3,4-d][1,3]dithiole-2-thione exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

    Selenophene: A simpler selenium-containing heterocycle with similar structural features.

    Benzoselenophene: A fused ring system containing selenium, with distinct electronic properties.

    Thiophene: A sulfur-containing analog with comparable reactivity but different electronic characteristics.

Uniqueness: Selenopheno[3,4-d][1,3]dithiole-2-thione is unique due to its combination of selenium and sulfur atoms within a heterocyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

selenopheno[3,4-d][1,3]dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2S3Se/c6-5-7-3-1-9-2-4(3)8-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZQIGKBTOKEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C[Se]1)SC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2S3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285724
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88589-47-3
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88589-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenolo[3,4-d]-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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